molecular formula C9H5IO2 B13640976 8-Iodo-2H-chromen-2-one

8-Iodo-2H-chromen-2-one

Cat. No.: B13640976
M. Wt: 272.04 g/mol
InChI Key: XEFPSENYVCFJER-UHFFFAOYSA-N
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Description

8-Iodocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Iodocoumarin can be synthesized through several methods. One common approach involves the iodination of coumarin derivatives. For instance, 7-methoxyl-8-iodocoumarin can be synthesized using a Grignard reagent assisted by non-precious metals like copper(I) iodide and lithium chloride as promoters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille cross-coupling reaction, where 8-iodocoumarin reacts with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C .

Industrial Production Methods: While specific industrial production methods for 8-iodocoumarin are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 8-Iodocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Iodocoumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-iodocoumarin involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. In biological systems, coumarin derivatives are known to interact with enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways for 8-iodocoumarin are still under investigation.

Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

8-iodochromen-2-one

InChI

InChI=1S/C9H5IO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H

InChI Key

XEFPSENYVCFJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=O)C=C2

Origin of Product

United States

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